7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two fused rings, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction produces a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes . The aminolysis of these sulfonamides with benzylamine and benzylpiperazine leads to the chemo- and regioselective opening of the epoxy ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinyl compounds, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein, influencing its function .
Comparison with Similar Compounds
Similar Compounds
7-[3-(4-iodobenzenesulfonamido)bicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid: This compound is similar in structure but contains an iodine atom, which can alter its chemical properties and biological activity.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure but differ in their functional groups, leading to variations in their reactivity and applications.
Uniqueness
7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid is unique due to its combination of a bicyclic core and a benzenesulfonyl group. This combination imparts specific chemical properties, such as stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H27NO4S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
7-[3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23) |
InChI Key |
PWTCIBWRMQFJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.